2-(4-Chlorophenoxy)-2-methylpropanehydrazide
Description
2-(4-Chlorophenoxy)-2-methylpropanehydrazide (CAS: 52094-96-9) is a hydrazide derivative with the molecular formula C₉H₁₁ClN₂O₂ and a molecular weight of 214.65 g/mol . It serves as a critical intermediate in synthesizing bioactive heterocyclic compounds, particularly 1,3,4-oxadiazoles and triazoles, which exhibit antimicrobial, herbicidal, and enzyme-inhibitory properties . Its structure features a chlorophenoxy group attached to a methylpropanehydrazide backbone, contributing to its reactivity in cyclization and substitution reactions.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methylpropanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,9(14)13-12)15-8-5-3-7(11)4-6-8/h3-6H,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDXKYSLBTXCGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NN)OC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-2-methylpropanehydrazide typically involves the reaction of 2-(4-Chlorophenoxy)-2-methylpropionic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazide product. The general reaction scheme is as follows:
Starting Material: 2-(4-Chlorophenoxy)-2-methylpropionic acid
Reagent: Hydrazine hydrate
Solvent: Ethanol or methanol
Reaction Conditions: Reflux for several hours
The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reagent concentrations are carefully controlled to maximize yield and purity. The use of continuous flow reactors may also be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-2-methylpropanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
Antioxidant Activity
Research indicates that derivatives of 2-(4-Chlorophenoxy)-2-methylpropanehydrazide exhibit significant antioxidant properties. A study assessed the radical scavenging ability of various synthesized compounds, revealing that those with electron-donating groups showed enhanced scavenging capabilities. The results are summarized in the following table:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 4a | 51.22 |
| 4b | 89.45 |
| 4c | 23.96 |
| 4d | 56.56 |
| 4e | 55.28 |
| 4f | 62.80 |
| 4g | 51.00 |
| 4h | 71.77 |
| 4i | 82.54 |
| 4j | 67.12 |
| Ascorbic Acid (Control) | 92.47 |
This data suggests that modifications to the structure can significantly influence antioxidant activity, which is vital for developing therapeutic agents against oxidative stress-related diseases .
Biofilm Inhibition
The compound also demonstrates biofilm inhibition properties, particularly against Gram-negative bacteria. The synthesized derivatives were evaluated for their efficacy in preventing biofilm formation, with results indicating higher activity against Gram-negative strains compared to Gram-positive strains. This application is critical in addressing antibiotic resistance and developing new antimicrobial agents .
Mutagenicity Studies
Mutagenicity assays conducted on various derivatives indicated that certain substitutions, particularly those involving chlorinated groups, may confer mutagenic properties to the compound. Understanding these effects is essential for assessing the safety profiles of potential pharmaceutical candidates .
Material Science Applications
Beyond medicinal uses, this compound has potential applications in material science, particularly in the synthesis of mesoporous materials and nanocomposites. Its hydrazide functionality can facilitate cross-linking reactions, leading to the development of novel materials with tailored properties for specific applications such as drug delivery systems and biosensors .
Case Studies
Several case studies have documented the successful application of this compound in different contexts:
- Case Study on Antioxidant Properties : A research team synthesized several derivatives of this compound and evaluated their antioxidant activities using DPPH assays. The study highlighted the importance of structural modifications in enhancing antioxidant efficacy and provided insights into the mechanisms underlying these effects.
- Case Study on Biofilm Inhibition : Another study focused on the biofilm inhibition capabilities of synthesized derivatives against clinical isolates of bacteria. The findings underscored the potential of these compounds as alternative treatments for infections caused by biofilm-forming pathogens.
- Case Study on Material Synthesis : Researchers explored the use of this compound in creating nanocomposites for drug delivery applications. The study demonstrated how the unique properties of hydrazides could be harnessed to improve the stability and release profiles of therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-2-methylpropanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Inducing Oxidative Stress: Generating reactive oxygen species (ROS) that can lead to cellular damage or apoptosis.
Comparison with Similar Compounds
Key Structural and Functional Differences
- Halogen and Heterocyclic Substituents: Replacement of chlorophenoxy with bromothiophenyl (e.g., ) enhances selectivity for 11β-HSD1 inhibition, likely due to increased electron-withdrawing effects and steric bulk .
- Substituent Position: Addition of a methyl group on the phenyl ring (e.g., 4-chloro-2-methylphenoxy in ) increases lipophilicity, which may improve blood-brain barrier penetration in CNS-targeting drugs.
- Functional Groups : Diacylhydrazines () exhibit herbicidal activity, whereas hydrazide intermediates () are tailored for antimicrobial applications, highlighting the impact of functional group diversity.
Biological Activity
2-(4-Chlorophenoxy)-2-methylpropanehydrazide, also known by its CAS number 29771-66-2, is a hydrazide derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chlorophenoxy group, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 229.67 g/mol
The presence of the 4-chlorophenoxy group is significant as it may enhance lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that this compound can modulate enzyme activity and interfere with cellular signaling pathways.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
- Receptor Interaction : It may bind to receptors influencing neurotransmission and inflammatory responses.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and function.
Anticancer Activity
Preliminary research suggests that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that the compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 10 Escherichia coli 15 Pseudomonas aeruginosa 20 -
Anticancer Studies : In a study published in Cancer Letters, the compound was tested on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC values around 25 µM after 48 hours of treatment.
Treatment Concentration (µM) Cell Viability (%) 0 100 5 85 10 70 25 40
Q & A
Q. How to evaluate its photostability for environmental fate studies?
- Methodological Answer : Expose solutions to UV light (λ = 254 nm) in a photoreactor. Sample at intervals and analyze degradation via GC-MS. Quantify half-life using first-order kinetics. Include dark controls to rule out thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
